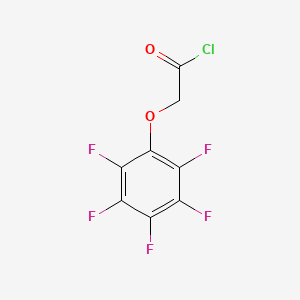

(Pentafluorophenoxy)acetyl chloride

Description

Contextualization within Fluorinated Organic Chemistry

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical science, with profound impacts on pharmaceuticals, agrochemicals, and materials science. google.com The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. rsc.org This is due to fluorine's high electronegativity, small size, and the strength of the C-F bond. google.com

(Pentafluorophenoxy)acetyl chloride is situated within this context as a reagent that introduces a perfluoroaryloxy-acetyl group. The presence of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxy group a very good leaving group, a property that is central to its function. Perfluoroaromatic compounds are known to be versatile in synthesis, often undergoing nucleophilic aromatic substitution reactions under mild conditions. nih.gov The development and use of reagents like this compound are therefore a direct result of the drive to create specialized molecules with tailored properties, leveraging the unique characteristics that fluorine imparts. rsc.orgnih.gov

Significance as an Acylating Agent in Contemporary Chemical Synthesis

The primary significance of this compound lies in its role as a potent acylating agent. Acyl chlorides are a class of organic compounds frequently used to introduce an acyl group into a molecule. youtube.com The reactivity of this compound is significantly enhanced by the electron-withdrawing nature of the pentafluorophenyl ring.

This heightened reactivity is particularly valuable in specific applications, such as peptide synthesis. In this field, the efficient formation of amide bonds is critical. Pentafluorophenyl (PFP) esters, which can be synthesized from this compound's corresponding carboxylic acid, are known to be highly reactive acylating agents that facilitate rapid peptide bond formation. rsc.orghighfine.com Kinetic studies have shown that the coupling speed of pentafluorophenyl esters is significantly higher than other active esters, which helps to minimize side reactions. highfine.com The use of pre-formed activated esters, such as those derived from pentafluorophenoxyacetic acid, avoids exposing the growing peptide chain to potentially harsh activating reagents. nih.gov

Therefore, this compound serves as a key intermediate for creating these highly activated esters or can be used directly to acylate sensitive substrates where a powerful, yet selective, reagent is required.

Historical Perspectives and Evolution of Research Trajectories

The research trajectory of this compound is intrinsically linked to the broader history of organic synthesis, particularly the development of chlorinating agents and the rise of organofluorine chemistry. The synthesis of acyl chlorides from carboxylic acids is a fundamental transformation in organic chemistry, with methods utilizing reagents like phosphorus trichloride (B1173362), phosphorus pentachloride, and thionyl chloride being well-established for over a century. youtube.comprepchem.com The preparation of this compound would follow these classical methods, starting from its precursor, (Pentafluorophenoxy)acetic acid. uni.lu

The synthesis of the precursor itself is a product of the advancements in aromatic fluorination chemistry. The industrial-scale production of key fluorinated building blocks, such as hexafluorobenzene, provided the starting materials for a vast array of perfluorinated compounds. The investigation into the unique reactivity of perfluoroaromatic compounds, especially their susceptibility to nucleophilic attack, opened up new synthetic pathways. nih.gov

The evolution of research involving this compound and related structures has been largely driven by the needs of specialized fields like peptide synthesis. nih.gov As the complexity of synthetic targets increased, so did the demand for more efficient and selective reagents. The development of Fmoc-based solid-phase peptide synthesis, for example, created a niche for highly reactive amino acid derivatives, such as the pentafluorophenyl esters, to ensure efficient coupling. rsc.org This demand spurred research into the synthesis and application of their precursors, including this compound.

Chemical Data Tables

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | (2,3,4,5,6-Pentafluorophenoxy)acetyl chloride |

| CAS Number | 55502-53-9 |

| Molecular Formula | C₈H₂ClF₅O₂ |

| Molecular Weight | 260.54 g/mol |

| InChI Key | WQLJMPAQIWVNGS-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Table 2: Properties of (Pentafluorophenoxy)acetic Acid

| Property | Value |

| IUPAC Name | 2-(2,3,4,5,6-Pentafluorophenoxy)acetic acid |

| CAS Number | 14892-14-9 |

| Molecular Formula | C₈H₃F₅O₃ |

| Molecular Weight | 242.10 g/mol |

| Melting Point | 108-110 °C |

| InChI Key | SMXPFEBIAASLOR-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical suppliers. uni.luchemicalbook.com

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,3,4,5,6-pentafluorophenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2ClF5O2/c9-2(15)1-16-8-6(13)4(11)3(10)5(12)7(8)14/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLJMPAQIWVNGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2ClF5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204084 | |

| Record name | (Pentafluorophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55502-53-9 | |

| Record name | 2-(2,3,4,5,6-Pentafluorophenoxy)acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55502-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pentafluorophenoxy)acetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055502539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55502-53-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Pentafluorophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pentafluorophenoxy)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (PENTAFLUOROPHENOXY)ACETYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SEH5G2HML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

Strategic Approaches to Carboxylic Acid Chlorination for Acyl Chloride Formation

The conversion of carboxylic acids to acyl chlorides involves substituting the hydroxyl (-OH) group with a chloride (-Cl) atom. jove.comchemguide.co.uk This process enhances the electrophilicity of the carbonyl carbon, making the resulting acyl chloride a highly reactive and synthetically valuable compound. jove.comjove.com Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemistrysteps.com

Thionyl chloride is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction with pentafluorophenoxyacetic acid proceeds by converting the hydroxyl group into a superior leaving group.

The mechanism begins with a nucleophilic attack by the carboxylic acid's oxygen on the sulfur atom of thionyl chloride. jove.comlibretexts.orgyoutube.com This is followed by the departure of a chloride ion, leading to the formation of a reactive chlorosulfite intermediate. jove.comlibretexts.orglibretexts.org The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon. libretexts.orgyoutube.com The intermediate then collapses, resulting in the formation of (pentafluorophenoxy)acetyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. masterorganicchemistry.comyoutube.com

General Reaction: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)

The primary advantage of using thionyl chloride is that the byproducts are gases, which can be easily removed from the reaction mixture, simplifying the purification of the desired acyl chloride. chemguide.co.uk

Phosphorus halides are also effective reagents for converting carboxylic acids into acyl chlorides. jove.comchemistrysteps.com

Phosphorus Pentachloride (PCl₅): PCl₅, a solid reagent, reacts with carboxylic acids at room temperature. chemguide.co.uk The mechanism involves an initial attack by the carboxylic acid on the phosphorus center of PCl₅. jove.comjove.com A chloride ion is subsequently eliminated and then attacks the carbonyl carbon. jove.comjove.com This process yields the acyl chloride, along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). chemguide.co.ukwikipedia.orgquora.com The formation of the very stable phosphorus-oxygen double bond in POCl₃ is a significant driving force for this reaction. jove.comjove.com

General Reaction: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl

Phosphorus Trichloride (PCl₃): The reaction with PCl₃ requires three equivalents of the carboxylic acid for every one equivalent of the chlorinating agent. stackexchange.com The reaction is generally less vigorous than with PCl₅. chemguide.co.uk It produces the desired acyl chloride and phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.ukstackexchange.com

General Reaction: 3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃

Separation of the acyl chloride from the non-volatile byproducts POCl₃ (boiling point: 105.8 °C) and H₃PO₃ requires fractional distillation. chemguide.co.ukprepchem.com

The choice of chlorinating agent is critical and depends on factors such as the scale of the reaction, the desired purity of the product, and the ease of purification. Thionyl chloride is often preferred in laboratory settings because its gaseous byproducts simplify the workup process. chemguide.co.uk While PCl₅ is highly effective, the separation of the product from the liquid byproduct POCl₃ can be more challenging. prepchem.com PCl₃ is an alternative, but its stoichiometry means that a larger amount of the carboxylic acid is required per mole of chlorinating agent.

| Chlorinating Agent | Byproducts | State of Byproducts | Stoichiometry (Acid:Reagent) | Separation Method | Key Advantages |

|---|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Gas | 1:1 | Simple evaporation of byproducts | Easy purification, clean reaction chemguide.co.uk |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Liquid, Gas | 1:1 | Fractional Distillation chemguide.co.uk | Strong driving force for reaction jove.comjove.com |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ | Solid/Liquid | 3:1 | Fractional Distillation chemguide.co.uk | Milder reaction conditions |

Precursor Synthesis and Derivatization

Pentafluorophenoxyacetic acid is typically synthesized via a Williamson ether synthesis. This method involves the reaction of pentafluorophenol (B44920) with an ester of a haloacetic acid, such as ethyl chloroacetate, in the presence of a base. The base, commonly potassium carbonate, deprotonates the phenol to form the pentafluorophenoxide ion. This potent nucleophile then displaces the chloride ion from ethyl chloroacetate in an Sₙ2 reaction. The resulting ester, ethyl pentafluorophenoxyacetate, is then hydrolyzed under acidic or basic conditions to yield the final product, pentafluorophenoxyacetic acid.

Step 1: Ether Formation C₆F₅OH + ClCH₂COOC₂H₅ + K₂CO₃ → C₆F₅OCH₂COOC₂H₅ + KCl + KHCO₃

Step 2: Ester Hydrolysis C₆F₅OCH₂COOC₂H₅ + H₂O/H⁺ → C₆F₅OCH₂COOH + C₂H₅OH

Green chemistry principles aim to design chemical processes that minimize waste and environmental impact. mdpi.comnih.gov Atom economy is a key metric in this evaluation, measuring how many atoms from the reactants are incorporated into the final desired product. rsc.orglibretexts.orgrsc.org

The ideal atom economy is 100%, which is characteristic of addition reactions where all reactant atoms are found in the product. rsc.org For the chlorination of pentafluorophenoxyacetic acid, the atom economy varies depending on the reagent used.

The formula for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.orgyoutube.com

| Reaction | Desired Product (R-COCl) MW | Reactants MW | Total Reactant MW | % Atom Economy |

|---|---|---|---|---|

| R-COOH + SOCl₂ | 260.52 g/mol | 242.10 + 118.97 | 361.07 g/mol | 72.15% |

| R-COOH + PCl₅ | 260.52 g/mol | 242.10 + 208.24 | 450.34 g/mol | 57.85% |

| 3 R-COOH + PCl₃ | 3 x 260.52 = 781.56 g/mol | (3 x 242.10) + 137.33 | 863.63 g/mol | 90.49% |

Note: R = C₆F₅OCH₂-

From an atom economy perspective, the reaction with PCl₃ is the most efficient. However, other green chemistry principles must be considered. The reaction with SOCl₂ produces gaseous byproducts that are easier to handle and separate, potentially reducing the need for energy-intensive distillation and the use of additional separation solvents. chemguide.co.uk In contrast, the byproducts from phosphorus-based reagents (POCl₃ and H₃PO₃) contribute to waste streams that require treatment. Therefore, while SOCl₂ has a lower atom economy in this comparison, it is often considered a "greener" choice in practice due to the simplified purification process.

Applications in Advanced Organic Synthesis

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the conversion of one functional group into another. ub.eduorganic-chemistry.orgucd.ie Acyl chlorides, such as (Pentafluorophenoxy)acetyl chloride, are key players in FGI, primarily through acylation reactions. wikipedia.org

A primary application of this compound is the acylation of alcohols and amines. wordpress.com This reaction involves the nucleophilic attack of the alcohol's oxygen or the amine's nitrogen on the carbonyl carbon of the acyl chloride, leading to the formation of an ester or an amide, respectively, and liberating hydrogen chloride (HCl). wordpress.comtu.edu.iq

The reaction is typically vigorous and can be performed under various conditions, including in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. acs.orgcommonorganicchemistry.com Solvent-free and catalyst-free methods have also been developed for acylation reactions, often requiring elevated temperatures. jmchemsci.compsu.eduresearchgate.netmdpi.com These methods are considered environmentally friendly and are efficient for a wide range of substrates, from simple primary alcohols to more complex phenols and amines. tandfonline.comresearchgate.netresearchgate.nettsijournals.com The introduction of the (pentafluorophenoxy)acetyl group modifies the parent molecule's steric and electronic properties, which can be a crucial aspect of a multi-step synthesis.

Table 1: Representative Acylation of Amines and Alcohols

This table shows typical conditions and yields for the acetylation of various substrates using acetyl chloride, illustrating the general reactivity pattern expected for this compound.

| Substrate | Product | Reagents & Conditions | Yield (%) | Reference |

| Aniline | Acetanilide | Acetyl chloride, Brine, NaOAc, RT, 1h | 93 | ias.ac.in |

| p-Toluidine | N-(p-tolyl)acetamide | Acetyl chloride, Brine, NaOAc, RT, 1h | 95 | ias.ac.in |

| Benzylamine | N-benzylacetamide | Acetyl chloride, Brine, NaOAc, Et3N, RT, 1h | 94 | ias.ac.in |

| Benzyl alcohol | Benzyl acetate (B1210297) | Acetic anhydride, 80-85 °C, solvent-free | 98 | psu.edu |

| 4-Nitroaniline | 4-Nitroacetanilide | Acetic anhydride, 80-85 °C, solvent-free | 95 | psu.edu |

Note: This data is for representative acetylating agents and serves to illustrate the general transformation.

While specific examples detailing the use of this compound in polymer synthesis are not extensively documented in the surveyed literature, its structure is highly suggestive of its potential in this field. Fluorinated polymers are well-known for their exceptional thermal stability, chemical resistance, and unique surface properties. Acyl chlorides are common monomers or reagents in step-growth polymerization to produce polyamides and polyesters. researchgate.net The incorporation of the bulky, highly fluorinated pentafluorophenoxy group could be leveraged to synthesize high-performance polymers with specialized characteristics, such as low refractive index, high gas permeability, or enhanced thermal and oxidative stability.

The introduction of fluorine atoms into active molecules is a prevalent strategy in the design of modern agrochemicals, as it can significantly enhance their efficacy, metabolic stability, and bioavailability. atamanchemicals.com Acyl chlorides are frequently used as intermediates in the synthesis of pesticides and pharmaceuticals. atamanchemicals.com Although direct applications of this compound in commercially available agrochemicals are not specified in the reviewed literature, its status as a fluorinated building block makes it a compound of interest for research and development in this sector. It could be used to introduce the (pentafluorophenoxy)acetyl moiety into a larger molecule to create novel herbicides, insecticides, or fungicides.

Protective Group Chemistry

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This "protection" and subsequent "deprotection" is a critical strategy. masterorganicchemistry.commasterorganicchemistry.com

Acetylation is a common and economical method to protect amine functionalities. ias.ac.in The reaction of an amine with an acyl chloride like this compound converts the nucleophilic amine into a significantly less reactive amide. commonorganicchemistry.comyoutube.com This amide (in this case, a N-((pentafluorophenoxy)acetyl)amine) is stable under a variety of reaction conditions that would otherwise affect the free amine, such as certain oxidations or reactions with other electrophiles. youtube.com

The (pentafluorophenoxy)acetyl group can be considered a specialized acetyl protecting group. The electron-withdrawing nature of the pentafluorophenyl ring may influence the stability and cleavage conditions of the resulting amide compared to a simple acetamide. Deprotection of acetamides typically requires harsh conditions, such as heating in the presence of strong acid or base, which cleaves the amide bond to regenerate the amine. commonorganicchemistry.comorganic-chemistry.org

Similar to amines, alcohol functional groups often require protection during synthesis. masterorganicchemistry.com One common strategy is the formation of esters. organic-chemistry.org this compound can react with an alcohol in the presence of a base to form a (pentafluorophenoxy)acetate ester. psu.edu This transformation masks the acidic proton and nucleophilicity of the alcohol.

The resulting ester is generally robust and inert to a range of reagents, particularly those used in neutral or acidic conditions. synarchive.com The deprotection, or hydrolysis, of the ester back to the alcohol is typically achieved under basic conditions, for example, using alkali metal hydroxides or carbonates in an alcoholic solvent. synarchive.com The specific properties imparted by the pentafluorophenoxy group could offer advantages in terms of selective cleavage or stability under particular reaction conditions.

Table 2: Common Reagents for Acetate Ester Deprotection

This table outlines common reagent systems used for the cleavage of acetate protecting groups from alcohols, which would be applicable for deprotecting a (pentafluorophenoxy)acetate ester.

| Reagent(s) | Solvent(s) | Typical Conditions | Reference |

| K₂CO₃ | Methanol | 15 min - 4 h | synarchive.com |

| KOH | Methanol / Water | 2 h | synarchive.com |

| LiOH | THF / Water | 60 min | synarchive.com |

| NH₃ | Methanol | 0 °C, 30 min | synarchive.com |

| HCl | Water | RT, 2 h | synarchive.com |

Derivatization in Analytical Chemistry

Derivatization is a crucial technique in analytical chemistry, particularly in chromatography, to enhance the volatility, thermal stability, and detectability of analytes. This compound is an effective acylating agent for this purpose.

This compound readily reacts with alcohols to form the corresponding esters. This process, known as acylation, is highly beneficial for gas chromatographic analysis. The conversion of polar hydroxyl groups into less polar ester groups increases the volatility of the compounds, allowing them to be more easily vaporized and transported through the GC column. This leads to improved peak shapes and reduced retention times. The high reactivity of the acetyl chloride functional group ensures that the derivatization reaction proceeds efficiently, often under mild conditions.

While direct studies on this compound are limited, the principle is well-established with analogous reagents like acetyl chloride and pentafluorobenzoyl chloride. For instance, the acylation of alcohols with acetyl chloride is a standard procedure to produce ester derivatives suitable for GC analysis. nih.gov

The introduction of the pentafluorophenoxy group into an analyte molecule via derivatization with this compound significantly enhances its detectability in Gas Chromatography-Mass Spectrometry (GC/MS) analysis, particularly when using an electron capture detector (ECD). The five fluorine atoms are highly electronegative, which greatly increases the electron capture cross-section of the derivative. This results in a much stronger signal and, consequently, lower detection limits for the analyte.

Furthermore, the significant increase in molecular weight and the change in polarity upon derivatization can lead to improved chromatographic separation of analytes from complex matrices. This is especially useful for distinguishing between structurally similar compounds or isomers that might otherwise co-elute. Research on the analogous reagent, 2,3,4,5,6-pentafluorobenzoyl chloride (PFBoylCl), has demonstrated its effectiveness in the sensitive detection of various compounds, including fatty alcohols, steroids, and amines, through the formation of pentafluorobenzoyl derivatives. These derivatives exhibit enhanced detectability when analyzed by GC coupled with electron capture negative ion chemical ionization-mass spectrometry (GC/ECNICI-MS).

| Analyte Class | Derivatizing Agent | Analytical Benefit |

| Alcohols | This compound (by analogy) | Increased volatility and improved peak shape in GC |

| Fatty Alcohols | 2,3,4,5,6-Pentafluorobenzoyl chloride | Enhanced detection with ECD and improved separation in GC/MS |

| Steroids | 2,3,4,5,6-Pentafluorobenzoyl chloride | Sensitive detection in GC/ECNICI-MS |

| Amines | 2,3,4,5,6-Pentafluorobenzoyl chloride | Sensitive detection in GC/ECNICI-MS |

Derivatization with this compound can also aid in the structural elucidation and identification of unknown compounds by mass spectrometry. The resulting ester derivative will exhibit a characteristic mass spectrum. The molecular ion peak will be shifted by a mass corresponding to the (pentafluorophenoxy)acetyl group, which helps in determining the molecular weight of the original analyte.

Moreover, the fragmentation pattern of the derivatized analyte in the mass spectrometer can provide valuable structural information. The pentafluorophenoxy group can direct fragmentation in a predictable manner, leading to the formation of specific fragment ions. These characteristic fragments can serve as a signature for the presence of the original functional group (e.g., a hydroxyl group) and aid in the confident identification of the compound. The use of acylation for derivatization has been shown to yield products that can be unambiguously identified by their unique mass spectra.

Catalytic Applications in Organic Transformations

While this compound is primarily known as a stoichiometric reagent for acylation, its potential in catalytic applications is an area of academic interest. Although direct catalytic uses of this specific compound are not widely reported in the literature, acyl chlorides, in general, can be involved in or generated during certain catalytic cycles. For instance, in some industrial processes, the in-situ formation of an acyl chloride from a carboxylic acid using a chlorinating agent can be a key step, which is then consumed in a subsequent catalytic reaction. The high reactivity of the acid chloride facilitates reactions that might be sluggish with the parent carboxylic acid. The electron-withdrawing nature of the pentafluorophenoxy group could potentially modulate the reactivity and selectivity in such catalytic processes, but specific research in this area is lacking.

Exploration in Specialty Polymer and Surfactant Synthesis

The unique properties of the pentafluorophenoxy group make this compound an intriguing building block for the synthesis of specialty polymers and surfactants.

In the field of surfactants, the combination of a hydrophilic head and a hydrophobic tail is essential. While the acetyl chloride group is reactive and would be transformed during synthesis, the pentafluorophenoxy moiety could be incorporated into the hydrophobic tail of a surfactant molecule. Fluorinated surfactants are known for their exceptional ability to lower surface tension and their stability in harsh environments. Although direct synthesis of surfactants using this compound is not documented in readily available literature, the use of fluorinated building blocks in creating specialty surfactants is a known strategy. The development of novel surfactants often involves the condensation of fatty acids or their derivatives with various head groups.

Advanced Analytical Characterization Methods in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of (Pentafluorophenoxy)acetyl chloride by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, ¹H NMR and ¹⁹F NMR are particularly informative.

The ¹H NMR spectrum of a related compound, acetyl chloride, shows a characteristic signal for the methyl protons. chemicalbook.comspectrabase.com In this compound, the methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group and the pentafluorophenoxy group would exhibit a distinct chemical shift, providing key information about the electronic environment of these protons.

¹⁹F NMR spectroscopy is essential for characterizing the pentafluorophenyl group. The fluorine atoms on the aromatic ring will produce a complex splitting pattern due to spin-spin coupling between them, confirming the presence and substitution pattern of the pentafluorophenyl ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (-CH₂-) | 4.0 - 5.0 | Singlet |

| ¹⁹F (ortho) | -145 to -155 | Multiplet |

| ¹⁹F (meta) | -155 to -165 | Multiplet |

| ¹⁹F (para) | -165 to -175 | Multiplet |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.govepa.gov In this compound, the FT-IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride group. This peak is typically observed in the region of 1775-1810 cm⁻¹. blogspot.com

Additional characteristic absorption bands include those for the C-O-C ether linkage and the C-F bonds of the pentafluorophenyl ring. The C-Cl stretching vibration is also expected to be present in the lower frequency region of the spectrum. blogspot.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1775 - 1810 | Strong |

| C-F (Aromatic) | 1100 - 1300 | Strong |

| C-O (Ether) | 1000 - 1300 | Medium |

| C-Cl | 600 - 800 | Medium |

Data compiled from general ranges for similar functional groups. blogspot.comresearchgate.net

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of reactions involving this compound.

Gas Chromatography (GC) is a widely used technique for analyzing volatile compounds. nih.gov Due to the volatility of this compound, GC coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is an effective method for assessing its purity. japsonline.comjapsonline.com

In a typical GC analysis, a small sample is injected into the instrument, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the components between the stationary phase in the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis of purity.

Derivatization techniques are sometimes employed in GC analysis to enhance the volatility or stability of the analyte. nih.govosti.gov For acyl chlorides, derivatization with an alcohol to form the corresponding ester can be a useful strategy to improve chromatographic performance and allow for indirect quantification. japsonline.comchromforum.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components in a liquid mixture. While GC is often preferred for volatile compounds like acyl chlorides, HPLC can be employed for non-volatile impurities or for monitoring reactions in solution.

In HPLC, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. A detector at the end of the column measures the concentration of the eluting components. For a compound like this compound, which is reactive towards protic solvents, reversed-phase HPLC with a non-aqueous mobile phase might be a suitable approach.

Mass Spectrometry (MS) for Molecular Confirmation and Mechanistic Insights

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nist.gov It is used to confirm the molecular weight of this compound and to obtain structural information from its fragmentation pattern. libretexts.org

Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion (M⁺). The mass of this ion corresponds to the molecular weight of the compound. The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

Key fragmentation pathways for this compound would likely involve the loss of the chlorine atom, the carbonyl group, or cleavage of the ether linkage. For instance, the loss of a chlorine radical (Cl•) or a neutral carbon monoxide (CO) molecule would result in prominent fragment ions. Analysis of these fragmentation patterns can provide valuable insights into the compound's structure and bonding. nih.govmiamioh.edu

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure |

| [M]⁺ | [C₈H₂ClF₅O₂]⁺ |

| [M - Cl]⁺ | [C₈H₂F₅O₂]⁺ |

| [M - COCl]⁺ | [C₇H₂F₅O]⁺ |

| [C₆F₅O]⁺ | Pentafluorophenoxy cation |

| [C₆F₅]⁺ | Pentafluorophenyl cation |

Note: The presence and abundance of these fragments depend on the ionization technique and energy used.

High-Resolution Mass Spectrometry (HRMS) in Metabolomic Profiling

This compound is a derivatizing agent used in metabolomics to improve the analysis of small molecules by High-Resolution Mass Spectrometry (HRMS). The process of derivatization chemically modifies metabolites to enhance their suitability for mass spectrometric analysis. Attaching a (Pentafluorophenoxy)acetyl group to target metabolites can significantly improve their volatility and ionization efficiency.

In the field of metabolomics, which studies the complete set of small molecules in a biological sample, derivatization with reagents containing a tertiary amine tail can increase an analyte's proton affinity and hydrophobicity, leading to improved sensitivity. nih.gov This "mass-tagging" strategy is particularly advantageous in HRMS. The presence of five fluorine atoms in the (Pentafluorophenoxy)acetyl group provides a high mass defect, which helps to differentiate the derivatized target molecules from the complex background matrix often encountered in biological samples. This selective detection is crucial for the accurate identification and quantification of metabolites.

The enhanced ionization efficiency resulting from derivatization leads to lower detection limits. nih.gov This is critical in metabolomic profiling where many compounds are present at very low concentrations. The combination of this derivatization technique with the high resolving power of HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, facilitates precise mass measurements. This high mass accuracy is essential for the confident identification of metabolites and for mapping their roles in various metabolic pathways. For example, derivatization is often required for the analysis of amino acids by gas chromatography-mass spectrometry (GC-MS) to make them volatile and thermally stable. mdpi.com Similarly, in liquid chromatography-mass spectrometry (LC-MS), derivatization of small, polar molecules like catecholamines is preferable to increase their molecular weight and decrease polarity, which aids in their separation and detection. semanticscholar.org

Application of GC/MS for Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC/MS) is a cornerstone technique for analyzing volatile and semi-volatile compounds. However, many molecules of biological interest, such as biogenic amines and amino acids, are inherently non-volatile and must be chemically modified through derivatization before they can be analyzed by GC/MS. mdpi.comnih.gov this compound is an effective reagent for this purpose, as it converts polar functional groups, primarily primary and secondary amines, into derivatives with increased volatility and thermal stability. researchgate.net

The chemical reaction involves the acylation of the amine's active hydrogen, forming a stable N-(pentafluorophenoxyacetyl)amide. These derivatives exhibit improved chromatographic properties, allowing for better separation on GC columns. A key feature of the pentafluorophenoxy group is its high electron affinity, which makes the derivatives highly responsive to electron capture detection (ECD). This property is also highly advantageous for mass spectrometry using negative ion chemical ionization (NICI-MS), a technique known for its exceptional sensitivity in detecting electrophilic compounds. nih.gov

The utility of this compound is demonstrated in the analysis of various amines. For instance, it has been used in the derivatization of amphetamine-type stimulants for GC/MS analysis. nih.govresearchgate.net The resulting N-trifluoroacetyl amphetamine derivative, for example, produces characteristic fragment ions that allow for its unambiguous identification. researchgate.net Specifically, the base peak for the trifluoroacetyl (TFA) derivative of amphetamine appears at m/z 140, with another prominent fragment at m/z 118. researchgate.net While the underivatized amphetamine shows few high-mass ions, derivatization can improve detection by creating measurable ions at higher masses. researchgate.netnist.govnist.gov

Research has confirmed that primary and secondary amines react efficiently with fluorinated acylating agents to form stable derivatives suitable for GC/MS analysis. researchgate.netnih.gov The predictable fragmentation of these derivatives under electron ionization (EI) provides structural information that confirms their identity. The table below summarizes key mass spectral data for amines derivatized with fluorinated acyl chlorides.

| Analyte | Derivative | Key Mass Spectral Fragments (m/z) | Reference |

|---|---|---|---|

| Amphetamine | N-Trifluoroacetyl (TFA) amphetamine | 140, 118, 91 | researchgate.net |

| Methamphetamine | N-Trifluoroacetyl (TFA) methamphetamine | 154, 118, 91 | researchgate.net |

| 3,4-Methylenedioxyamphetamine (MDA) | N-Trifluoroacetyl (TFA) MDA | 135, 162 | researchgate.net |

This derivatization strategy has also been successfully applied to the analysis of other biogenic amines, such as tryptamine (B22526) and its analogs, and for the determination of trace levels of primary and secondary amines in various sample matrices. researchgate.netresearchgate.net The reliability of the reaction and the excellent analytical performance of the derivatives make this compound and similar fluorinated reagents valuable tools in research fields requiring sensitive and specific amine analysis by GC/MS. nih.govnih.gov

Theoretical and Computational Studies on this compound Remain Elusive

Despite a comprehensive search of publicly available scientific literature, detailed theoretical and computational studies specifically focused on this compound are not presently available. Consequently, in-depth analysis of its molecular orbital properties, conformational preferences, and specific intermolecular interactions within a crystal lattice cannot be provided at this time.

The investigation into the electronic structure, including Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) gap analysis and orbital energy calculations, requires dedicated computational chemistry studies, which appear not to have been published for this compound. Similarly, a thorough conformational analysis and energy minimization to determine the most stable three-dimensional structure of the molecule is absent from the available literature.

Furthermore, while the potential for interesting intermolecular interactions exists due to the presence of a highly fluorinated aromatic ring and a reactive acetyl chloride moiety, specific investigations into hydrogen bonding networks and C-F…π interactions in the solid-state of this compound have not been documented in crystallographic or computational studies.

General chemical and physical properties of this compound are available in chemical supplier databases. However, the specific theoretical and computational data required to populate the requested article sections are not contained within these resources.

Future computational research on this compound would be necessary to elucidate the specific details of its electronic structure and intermolecular forces as outlined in the requested sections.

Theoretical and Computational Studies

Predictive Modeling of Reactivity and Selectivity

Predictive modeling of the reactivity and selectivity of (pentafluorophenoxy)acetyl chloride is primarily based on understanding the profound electronic effects exerted by the pentafluorophenoxy group on the acetyl chloride moiety. The presence of five highly electronegative fluorine atoms on the phenyl ring makes the pentafluorophenoxy group a very strong electron-withdrawing group. This has significant consequences for the reactivity of the carbonyl group.

The primary mode of reaction for acyl chlorides is nucleophilic acyl substitution. The reactivity in these reactions is largely governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. The electron-withdrawing pentafluorophenoxy group significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

Hammett Equation and Substituent Effects

The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted aromatic compound to that of the unsubstituted compound through a substituent constant (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ or log(K/K₀) = ρσ

The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, is a measure of the sensitivity of a reaction to these effects. viu.ca Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. researchgate.net

While a specific Hammett constant for the pentafluorophenoxy group is not commonly tabulated, it is expected to have a large positive σ value due to the strong inductive and resonance electron-withdrawing effects of the five fluorine atoms. This large positive σ value indicates that the pentafluorophenoxy group will significantly increase the rate of reactions that are accelerated by electron-withdrawing groups, such as nucleophilic attack on the carbonyl carbon.

Table 1: Predicted Hammett-type Analysis for Nucleophilic Acyl Substitution of this compound

This table illustrates the expected trend in reactivity for a hypothetical nucleophilic substitution reaction based on the principles of the Hammett equation. A more positive σ value correlates with a higher predicted relative rate of reaction.

| Substituent on Acetyl Chloride | Expected σ Value | Predicted Relative Rate |

| 4-Methoxyphenyl | Negative | Low |

| Phenyl | Near Zero | Medium |

| 4-Nitrophenyl | Positive | High |

| Pentafluorophenyl | Very Positive | Very High |

Computational Modeling of Reaction Pathways

Density Functional Theory (DFT) and other ab initio computational methods are powerful tools for modeling reaction pathways and predicting reactivity and selectivity. acs.org These methods can be used to calculate the energies of reactants, transition states, and products, allowing for the determination of activation energies and reaction enthalpies.

For this compound, DFT calculations could be employed to model its reaction with various nucleophiles. By calculating the energy profile for the reaction, one can predict the activation energy, which is directly related to the reaction rate. A lower activation energy implies a faster reaction.

Table 2: Hypothetical Calculated Activation Energies for the Reaction of Various Acyl Chlorides with a Generic Nucleophile (Calculated using DFT)

This table presents a hypothetical set of data that could be generated from DFT calculations to compare the reactivity of different acyl chlorides. The lower activation energy for this compound reflects its higher predicted reactivity.

| Acyl Chloride | Calculated Activation Energy (kcal/mol) |

| Acetyl chloride | 15.2 |

| Benzoyl chloride | 14.5 |

| 4-Nitrobenzoyl chloride | 12.8 |

| This compound | 10.5 |

Furthermore, computational models can be used to predict selectivity in reactions where multiple products are possible. By comparing the activation energies for the different reaction pathways, one can predict which product will be formed preferentially. For instance, in reactions with ambident nucleophiles, DFT calculations can help determine whether the nucleophile will attack from one site or another.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Sustainability

The current synthesis of (pentafluorophenoxy)acetyl chloride, like many acyl chlorides, often relies on traditional methods that may involve hazardous reagents and generate significant waste. Future research will prioritize the development of greener and more sustainable synthetic routes. This includes exploring the use of alternative, less hazardous chlorinating agents to replace reagents like thionyl chloride. wikipedia.orgpjoes.com The principles of green chemistry, such as atom economy and the use of renewable feedstocks and safer solvents, will guide the development of these new methods. chemistryjournals.net For instance, research into catalytic processes could reduce waste and improve efficiency, similar to the greener synthesis of ibuprofen. chemistryjournals.net Flow chemistry, with its potential for real-time monitoring and optimization, presents another promising avenue for a more controlled and sustainable production of this compound. chemistryjournals.net

Expansion of Derivatization Applications in Complex Matrices

This compound is a valuable derivatizing agent in analytical chemistry, enhancing the detectability and chromatographic behavior of various analytes. numberanalytics.comnumberanalytics.com Future research will focus on expanding its application to increasingly complex sample matrices, such as those found in food and beverage analysis, environmental testing, and clinical diagnostics. numberanalytics.comosti.gov A significant challenge in analyzing complex samples is the presence of interfering substances. numberanalytics.comosti.gov Research will aim to optimize derivatization protocols using this compound to achieve higher selectivity and efficiency, even in the presence of a high background of reactive interferences. osti.gov This could involve developing novel sample preparation techniques or employing advanced analytical platforms that couple derivatization with high-resolution separation and detection methods.

Exploration of Stereoselective Syntheses Involving this compound

The development of methods for asymmetric synthesis is a cornerstone of modern organic chemistry. numberanalytics.com Future research will explore the potential of this compound in stereoselective transformations. This could involve its use in reactions with chiral substrates or in the presence of chiral catalysts to generate enantioenriched products. numberanalytics.comnih.govacs.org For example, nickel-catalyzed enantioselective couplings of acid chlorides have shown promise for creating chiral molecules. nih.govacs.org Investigating similar catalytic systems with this compound could open new pathways to valuable chiral building blocks. Furthermore, the pentafluorophenoxy group itself might be leveraged to influence the stereochemical outcome of reactions, a concept that warrants further investigation.

Investigation into Bioactive Molecule Synthesis

The unique properties of the pentafluorophenoxy group, such as its high electrophilicity and stability, make it an attractive component in the design of bioactive molecules. nih.gov Pentafluorophenyl esters, derived from reagents like this compound, are known to be effective in peptide synthesis and bioconjugation due to their reactivity and resistance to hydrolysis. nih.govwikipedia.orgrsc.org Future research will likely focus on utilizing this compound as a key building block in the synthesis of novel drug candidates and other biologically active compounds. acs.org This could involve its incorporation into various molecular scaffolds to modulate properties like cell permeability, metabolic stability, and target binding affinity. The synthesis of novel benzazepines from lignin-derived platform chemicals is an example of how new bioactive compounds can be created. acs.org

Advanced Material Science Applications

The incorporation of fluorine atoms into polymers can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy. researchgate.netresearchgate.net this compound serves as a potential precursor for introducing the pentafluorophenoxy moiety into polymer backbones or as side chains. researchgate.net Future research in material science will explore the use of this compound in the synthesis of novel fluorinated polymers with tailored properties. acs.orgrsc.orggoogle.com This could lead to the development of advanced materials for a wide range of applications, including high-performance elastomers, advanced coatings, and materials for energy applications. acs.orggoogle.com For example, the synthesis of fluorinated polyarylene copolymers is being explored for potential use as proton exchange membranes. acs.org The versatility of this compound could enable the creation of a diverse library of functionalized polymers with unique and valuable characteristics.

Q & A

Q. What are the common synthetic routes for preparing (pentafluorophenoxy)acetyl chloride, and what factors influence reagent selection?

The synthesis typically involves reacting pentafluorophenol with chloroacetyl chloride or bromoacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reagent selection depends on reactivity, solubility, and steric hindrance. For example, thionyl chloride (SOCl₂) or oxalyl chloride may be used to generate acyl chlorides in situ under anhydrous conditions . Solvents like dichloromethane or tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve fluorinated intermediates.

Q. What purification techniques are recommended for isolating this compound with high purity?

Due to its moisture sensitivity, purification via fractional distillation under inert gas (argon/nitrogen) is critical. Silica gel chromatography under anhydrous conditions or molecular sieves (3Å) can remove residual water or unreacted starting materials. Confirm purity using melting point analysis (if solid) or gas chromatography (GC) with flame ionization detection (FID) .

Q. How can researchers analytically characterize this compound?

- NMR Spectroscopy : Use NMR to confirm the pentafluorophenoxy group (distinct chemical shifts for ortho, meta, and para fluorine atoms) and NMR to verify the acetyl chloride moiety.

- FTIR : Look for C=O stretching (~1800 cm) and C-F stretches (1100–1250 cm).

- Mass Spectrometry : High-resolution MS (HRMS) or electron ionization (EI-MS) can confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can the stability of this compound be evaluated under varying experimental conditions?

Perform kinetic stability studies using:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures under nitrogen vs. air.

- Hydrolytic Stability : Monitor hydrolysis rates in solvents with controlled water content (e.g., using Karl Fischer titration).

- Storage Stability : Test degradation over time in sealed ampules under inert gas vs. ambient conditions, analyzed via HPLC .

Q. What methodologies mitigate side reactions when using this compound in nucleophilic acyl substitution?

- Low-Temperature Reactions : Conduct reactions at −20°C to −78°C (using dry ice/acetone baths) to suppress competing hydrolysis or elimination.

- Catalytic Scavengers : Add molecular sieves or desiccants (e.g., MgSO₄) to sequester trace water.

- In Situ Quenching : Use tertiary amines (e.g., DIPEA) to neutralize HCl without forming reactive intermediates .

Q. How can researchers troubleshoot conflicting spectroscopic data for this compound derivatives?

- Dynamic NMR : Resolve rotational barriers or conformational isomers affecting NMR splitting.

- X-ray Crystallography : Confirm molecular geometry if crystalline derivatives are obtainable.

- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .

Q. What experimental designs are suitable for studying the reactivity of this compound in fluorinated polymer synthesis?

- Step-Growth Polymerization : React with diols or diamines under Schlenk line conditions to form polyesters or polyamides. Monitor molecular weight via gel permeation chromatography (GPC).

- Surface Functionalization : Use self-assembled monolayers (SAMs) on gold surfaces to study adsorption kinetics via quartz crystal microbalance (QCM) .

Q. How should researchers address contradictory literature reports on the compound’s thermal stability?

- Differential Scanning Calorimetry (DSC) : Measure exothermic/endothermic transitions under controlled heating rates.

- Isothermal Calorimetry : Quantify heat flow over time at fixed temperatures to identify decomposition thresholds.

- Cross-Validate : Compare results across multiple batches and synthetic routes to isolate batch-specific vs. intrinsic instability .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

- Engineering Controls : Use fume hoods with sash alarms and explosion-proof equipment.

- Personal Protective Equipment (PPE) : Wear fluoropolymer-coated gloves, face shields, and aprons resistant to acyl chlorides.

- Emergency Preparedness : Maintain calcium gluconate gel for HF exposure (from potential decomposition) and ensure neutralization kits (e.g., sodium bicarbonate) are accessible .

Q. What advanced applications leverage the unique properties of this compound?

- Fluorinated Prodrugs : Conjugate with amines or alcohols to create hydrolytically labile prodrugs, enhancing bioavailability.

- Surface-Active Agents : Modify nanoparticles for biomedical imaging (e.g., -labeling precursors).

- Liquid Crystals : Incorporate into fluorinated mesogens for low-voltage electro-optical devices .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.